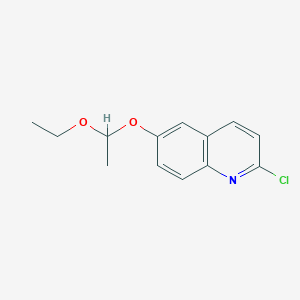

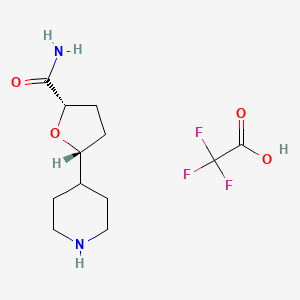

![molecular formula C15H18N2O6 B2525834 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid CAS No. 78243-32-0](/img/structure/B2525834.png)

2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions that include the use of piperidine as a starting material or reagent. For instance, nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid were synthesized using a one-pot multicomponent method that is efficient and considered "green" due to its time, labor, and resource economy. This method avoids the need to synthesize lachrymators and can yield products in 75-96% efficiency under mild conditions .

Molecular Structure Analysis

The molecular and vibrational structure of a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA), has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy. The optimized geometry of BEPA was calculated using B3LYP and M06-2X methods with a 6-311G(d,p) basis set, and the theoretical wavenumber showed good agreement with experimental values .

Chemical Reactions Analysis

The electrochemical oxidation of related compounds has been investigated, providing insights into the reactivity of such molecules. The ability towards electrochemical oxidation was analyzed as a function of the electronic properties of the substituent at position 4 of the heterocycle . This suggests that the nitro group in 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid could also influence its electrochemical behavior.

Physical and Chemical Properties Analysis

The stability of the molecule arising from hyperconjugative interactions and charge delocalization was analyzed using Natural Bond Orbital (NBO) analysis for BEPA. The density plots over the HOMO and LUMO energy surfaces identified donor and acceptor atoms in the molecule, providing information about charge transfer within the molecule. The molecular electrostatic potential (MEP) surface map plotted over the optimized geometry of BEPA can be used to obtain chemical reactivity information about the molecule . These analyses are relevant to understanding the physical and chemical properties of 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid, as similar interactions and charge distributions may be present.

科学的研究の応用

Synthesis of Fluoroquinolonecarboxylic Acid

- Ishizaki, Suzue, and Irikura (1985) describe the synthesis of fluoroquinolonecarboxylic acid, which has potent antibacterial activity both in vivo and in vitro. This process involves a reaction of tetrafluoro-1-nitrobenzene with N-(ethoxycarbonyl)piperazine to produce a derivative, which is then converted into quinolonecarboxylic acid (Ishizaki, Suzue, & Irikura, 1985).

Palladium-Catalyzed Aminocarbonylation

- Takács et al. (2014) utilized alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This method led to the formation of carboxamides and ketocarboxamides in moderate to high yields (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Heterocyclic Enaminonitriles Preparation

- Yamagata et al. (1993) worked on the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides, showing their recyclization with bases. These compounds were synthesized from amino dihydrothiophenecarbonitriles reacting with morpholine, pyrrolidine, and piperidine (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Corrosion Inhibition in Iron

- Kaya et al. (2016) examined the adsorption and corrosion inhibition properties of piperidine derivatives on iron. They conducted quantum chemical calculations and molecular dynamics simulations, demonstrating the effectiveness of these compounds in reducing iron corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Synthesis and Cardiovascular Activity

- Krauze et al. (2004) synthesized nitriles of 1,4-dihydropyridine-3-carboxylic acid and investigated their cardiovascular activity and electrochemical oxidation. The study analyzed the electrochemical oxidation ability as a function of electronic properties (Krauze, Baumane, Sīle, Chernova, Vilums, Vitolina, Duburs, & Stradiņš, 2004).

Development of Novel Nitroxyl Radicals

- Kinoshita et al. (2009) focused on developing functional nitroxyl radicals, particularly targeting stability towards ascorbic acid reduction. Their study provided insights into the reactivity of nitroxyl radicals with antioxidants and potential uses in medical and industrial applications (Kinoshita, Yamada, Yamasaki, Sadasue, Sakai, & Utsumi, 2009).

Safety and Hazards

特性

IUPAC Name |

2-(4-ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-2-23-15(20)10-5-7-16(8-6-10)13-4-3-11(17(21)22)9-12(13)14(18)19/h3-4,9-10H,2,5-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZBRAJJMZZXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

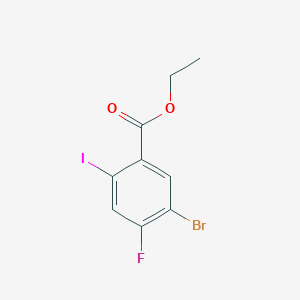

![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

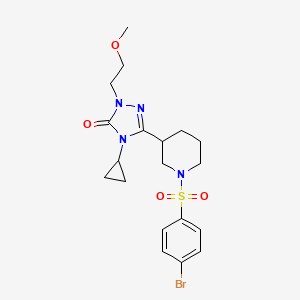

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)

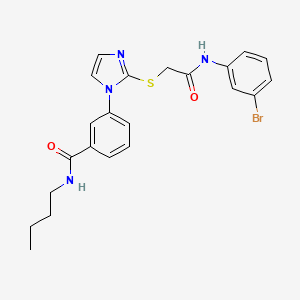

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2525769.png)

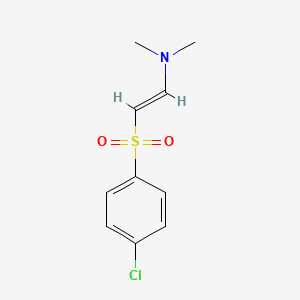

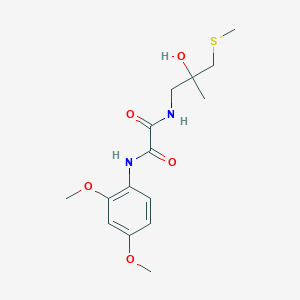

![N-(2,4-Dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2525773.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)